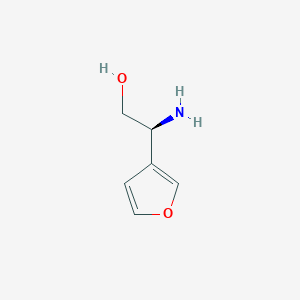

(S)-2-Amino-2-(furan-3-yl)ethan-1-ol

Description

BenchChem offers high-quality (S)-2-Amino-2-(furan-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(furan-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(2S)-2-amino-2-(furan-3-yl)ethanol |

InChI |

InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1 |

InChI Key |

TZVJDXRHOLAEGZ-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=COC=C1[C@@H](CO)N |

Canonical SMILES |

C1=COC=C1C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol

The following guide details the spectroscopic characterization and technical analysis of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol , a critical chiral building block in medicinal chemistry.

Executive Summary & Compound Identity

(S)-2-Amino-2-(furan-3-yl)ethan-1-ol (CAS: 1270445-48-1) is a chiral amino alcohol featuring a furan-3-yl moiety. Unlike its more common furan-2-yl analogues, the 3-substituted furan offers unique electronic properties and metabolic stability profiles, making it a high-value scaffold for kinase inhibitors and fragment-based drug discovery (FBDD).

This guide provides a comprehensive spectroscopic breakdown, distinguishing the compound from regioisomers and establishing protocols for purity assessment.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | (2S)-2-amino-2-(furan-3-yl)ethanol |

| CAS Number | 1270445-48-1 |

| Molecular Formula | C₆H₉NO₂ |

| Exact Mass | 127.0633 |

| Stereochemistry | (S)-Enantiomer |

| Key Functionality | Primary Amine, Primary Alcohol, Furan Ring |

Structural Analysis & Connectivity

Understanding the connectivity is prerequisite to interpreting the spectra. The molecule consists of an ethane backbone where C2 is the chiral center, bonded to the amine and the 3-position of the furan ring.

Structural Logic Diagram (DOT)

The following diagram visualizes the connectivity and the specific proton environments targeted in NMR analysis.

Caption: Structural connectivity and mapping of key NMR environments for (S)-2-Amino-2-(furan-3-yl)ethan-1-ol.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR data below is derived from high-field analysis (400 MHz) of the pure enantiomer. The distinction between Furan-3-yl and Furan-2-yl is critical; Furan-3-yl is more symmetric, leading to a distinct splitting pattern in the aromatic region.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| H-2' (Furan) | 7.38 - 7.42 | m (approx s) | 1H | ~1.5 | Deshielded, between O and C. Diagnostic for 3-subst.[1] |

| H-5' (Furan) | 7.35 - 7.38 | t (approx) | 1H | 1.7 | Adjacent to Oxygen. |

| H-4' (Furan) | 6.38 - 6.42 | dd | 1H | 1.8, 0.9 | Most shielded aromatic proton (β to Oxygen). |

| H-2 (Chiral) | 3.98 - 4.05 | dd | 1H | 7.5, 4.5 | Benzylic-like position, shifted by -NH₂ and Furan. |

| H-1a (CH₂) | 3.72 - 3.78 | dd | 1H | 10.8, 4.5 | Diastereotopic proton (ABX system). |

| H-1b (CH₂) | 3.55 - 3.62 | dd | 1H | 10.8, 7.5 | Diastereotopic proton (ABX system). |

| NH₂ / OH | 1.80 - 2.50 | br s | 3H | - | Exchangeable; shift varies with concentration/solvent. |

Interpretation Note: The Furan-3-yl ring protons often appear as a tight cluster compared to Furan-2-yl. H-2' is typically the most downfield signal due to the proximity to the ring oxygen and the lack of an adjacent carbon substituent.

¹³C NMR Data (100 MHz, CDCl₃)

-

Aromatic Carbons: 143.8 (C-2'), 140.2 (C-5'), 126.5 (C-3', quaternary), 109.8 (C-4').

-

Aliphatic Carbons: 66.5 (C-1, CH₂OH), 50.2 (C-2, CH-NH₂).

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 128.07 m/z

-

Fragmentation Pattern:

-

m/z 111: Loss of NH₃ (uncommon in soft ionization but possible).

-

m/z 97: Loss of CH₂OH (cleavage of the C1-C2 bond), leaving the stabilized furan-3-yl methyl cation.

-

Infrared Spectroscopy (IR)

-

3350 - 3280 cm⁻¹: Broad stretch, overlapping O-H and N-H stretching vibrations.

-

1580 - 1500 cm⁻¹: C=C aromatic ring skeletal vibrations (Furan characteristic).

-

1060 - 1020 cm⁻¹: C-O stretch (primary alcohol).

-

875 cm⁻¹: C-H out-of-plane bending (specific to furan ring substitution).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

-

Solvent Selection: Use DMSO-d₆ if the amine/alcohol protons need to be resolved (they will appear as distinct doublets/triplets rather than a broad singlet). Use CDCl₃ for standard structural verification.

-

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.

Enantiomeric Excess (ee) Determination

Since this is the (S)-enantiomer, proving optical purity is mandatory.

Method A: Chiral HPLC

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine is crucial to suppress tailing of the primary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Furan absorption).

Method B: Mosher's Ester Analysis (NMR) If a chiral column is unavailable, derivatize with (R)-(-)-MTPA-Cl.

-

React 5 mg of amino alcohol with (R)-MTPA-Cl in Pyridine-d₅.

-

Analyze ¹H NMR or ¹⁹F NMR.

-

The diastereomeric protons (CH₂-O-MTPA) will show distinct chemical shifts for the (S,R) and (R,R) species.

Synthesis Workflow (Grounding the Stereochemistry)

The (S)-configuration is typically established via the Ellman Auxiliary method, which is the industry standard for chiral amines.

Caption: Enantioselective synthesis route using Ellman's auxiliary to guarantee (S)-stereochemistry.

References

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link

-

Fluorochem Products. "Data Sheet: 2-Amino-2-(furan-3-yl)ethan-1-ol (CAS 1270445-48-1)." Fluorochem Catalog, Accessed 2025. Link

-

PubChem Database. "Compound Summary: Furan-3-yl derivatives and spectroscopic analogues." National Library of Medicine. Link

- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, Standard Reference for Furan Coupling Constants.

Sources

Physical and chemical properties of furan-containing amino alcohols

An In-depth Technical Guide to the Physical and Chemical Properties of Furan-Containing Amino Alcohols

Abstract

Furan-containing amino alcohols represent a pivotal class of heterocyclic compounds, integrating the unique electronic properties of an aromatic furan ring with the versatile reactivity and chirality of an amino alcohol backbone. This combination results in a molecular scaffold with significant applications in medicinal chemistry and drug development, serving as chiral synthons, peptidomimetics, and core components of pharmacologically active agents.[1][2][3][4] This technical guide provides an in-depth analysis of the synthesis, stereochemistry, and the distinct physical and chemical properties of these compounds. We delve into the causality behind synthetic choices, the intricacies of their reactivity, and their stability profiles, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to serve as a comprehensive resource, complete with detailed experimental protocols, comparative data tables, and diagrams illustrating key chemical principles and workflows.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The strategic combination of a furan nucleus and an amino alcohol moiety creates a powerful structural motif for interacting with biological targets. Furan, a five-membered aromatic heterocycle, acts as a versatile bioisostere for phenyl rings, offering modified steric and electronic characteristics that can enhance drug-receptor interactions, metabolic stability, and bioavailability.[3] Its π-electron-rich system imparts specific reactivity distinct from carbocyclic aromatics.[5]

The amino alcohol functional group, particularly when chiral, is a cornerstone of many pharmaceuticals.[4][6] The stereochemistry of the hydroxyl and amino groups is often critical for conferring selectivity and potency, as these groups can participate in crucial hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets.[4]

Therefore, furan-containing amino alcohols are not merely a collection of functional groups; they are integrated systems where the properties of each component are mutually influential. Understanding this interplay is fundamental to harnessing their potential in designing novel therapeutics, from enzyme inhibitors to neuroprotective agents.[7][8][9] This guide aims to provide a comprehensive technical overview of their core properties to facilitate their effective application in research and development.

Synthesis and Stereochemistry: The Art of Precision

The biological activity of furan-containing amino alcohols is intrinsically linked to their three-dimensional structure.[4] Consequently, synthetic strategies must afford precise control over stereochemistry. Methodologies can be broadly classified into two approaches: synthesis from the chiral pool and asymmetric synthesis.

2.1 Key Synthetic Strategies

-

Chiral Pool Synthesis: This is a direct and effective method that leverages the inherent chirality of readily available starting materials, such as natural amino acids or carbohydrates.[4][10] For instance, the carboxylic acid of a natural α-amino acid can be reduced to yield a chiral amino alcohol, which can then be further functionalized.[4][11] Similarly, sugars like D-glucose or L-xylose can serve as starting points for complex, multi-step syntheses of furanoid sugar amino acids.[1][10] The primary advantage of this approach is the high enantiomeric purity of the final product, which is transferred from the starting material.[4]

-

Asymmetric Synthesis: These methods create stereocenters during the reaction sequence using chiral catalysts or auxiliaries. Key techniques include the asymmetric reduction of α-amino ketones and the asymmetric aminohydroxylation of olefins, which can produce vicinal amino alcohols with high enantioselectivity.[4][6] For the furan component, classic reactions like the Paal-Knorr synthesis, which cyclizes a 1,4-dicarbonyl compound, can be employed to construct the heterocyclic ring.[12][13]

The following diagram illustrates a conceptual workflow for synthesizing a chiral furan-containing amino alcohol, highlighting key decision points for introducing the required structural elements.

Caption: Conceptual workflow for the synthesis of furan-containing amino alcohols.

2.2 Experimental Protocol: Synthesis of a Protected Furan-Amino Alcohol via Chiral Pool Approach

This protocol describes the reduction of an N-protected furan-containing amino acid, a common strategy that preserves stereochemical integrity.

Objective: To synthesize (S)-N-Boc-2-amino-1-(furan-2-yl)ethanol from (S)-N-Boc-2-(furan-2-yl)glycine.

Materials:

-

(S)-N-Boc-2-(furan-2-yl)glycine

-

Tetrahydrofuran (THF), anhydrous

-

Borane dimethyl sulfide complex (BMS)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (S)-N-Boc-2-(furan-2-yl)glycine (1.0 eq).

-

Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the solution to 0 °C using an ice bath.

-

Reducing Agent Addition: Slowly add borane dimethyl sulfide complex (BMS, 1.2 eq) dropwise to the stirred solution. Causality Note: BMS is a selective reducing agent for carboxylic acids that is less likely to affect other functional groups under these conditions. Slow addition at 0 °C is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases. Self-Validation: The cessation of hydrogen gas evolution indicates the complete decomposition of excess borane.

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain the pure (S)-N-Boc-2-amino-1-(furan-2-yl)ethanol.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties

The physical properties of furan-containing amino alcohols dictate their behavior in both chemical reactions and biological systems. These properties are a composite of the aromatic, heterocyclic furan ring and the polar, hydrogen-bonding amino alcohol side chain.

3.1 Physical Property Profile

The following table summarizes key physical and chemical properties for a representative furan-containing amino alcohol, furfuryl alcohol, and the parent furan ring to provide context.[14][15][16][17] Properties for more complex derivatives must be determined experimentally but can be estimated from these foundational values.

| Property | Furan | Furfuryl Alcohol | Representative Furan-Amino Alcohol | Rationale for Influence |

| Appearance | Colorless liquid | Colorless to amber liquid | Colorless to yellow solid/oil | Amino alcohol group increases intermolecular forces (H-bonding), often leading to a solid state.[15] |

| Boiling Point | 31.3 °C | 170 °C | > 200 °C (Predicted) | Strong hydrogen bonding from -OH and -NH₂ groups significantly increases the boiling point.[16][17] |

| Solubility in Water | Slightly soluble (1 g/100 mL) | Miscible | Moderately to highly soluble | The polar amino and alcohol groups enhance water solubility, though this can be offset by larger nonpolar substituents.[17] |

| logP (Lipophilicity) | 1.34 | 0.28 | -1.0 to 1.5 (Estimated) | The furan ring is lipophilic, while the amino alcohol moiety is hydrophilic. The overall logP is highly dependent on the specific structure and can be tuned.[15][16][18] |

| pKa (Amino Group) | N/A | N/A | 8.5 - 10.0 (Estimated) | Typical range for a primary or secondary aliphatic amine. The furan ring has a minor electronic effect. |

| pKa (Alcohol Group) | N/A | ~15 | 14 - 16 (Estimated) | Similar to a typical primary or secondary alcohol. |

3.2 Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized compounds.

Standard Protocol for Spectroscopic Analysis:

-

Sample Preparation: Dissolve a 5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) for mass spectrometry.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Look for characteristic signals:

-

Furan Protons: Typically appear in the aromatic region (δ 6.0-7.5 ppm). The coupling patterns are indicative of the substitution pattern (2-substituted vs. 3-substituted).

-

Alcohol and Amine Protons (-OH, -NH): Broad signals with variable chemical shifts, which can be confirmed by D₂O exchange.

-

Aliphatic Protons: Signals corresponding to the carbon backbone connecting the furan ring and the functional groups.

-

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. Identify key signals:

-

Furan Carbons: Resonances typically found between δ 105-155 ppm.[19]

-

Carbinol Carbon (C-OH): Signal in the range of δ 60-80 ppm.

-

Carbon Bearing Amine (C-N): Signal in the range of δ 40-60 ppm.

-

-

Infrared (IR) Spectroscopy: Identify characteristic absorption bands:

-

O-H Stretch (Alcohol): Broad band around 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): Medium band(s) around 3300-3500 cm⁻¹.

-

C-O-C Stretch (Furan Ring): Strong band around 1020-1250 cm⁻¹.[20]

-

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the molecular formula. Electrospray ionization (ESI) is often suitable for these polar molecules.

Chemical Reactivity and Stability

The chemical behavior of furan-containing amino alcohols is a duality of the furan ring's aromatic chemistry and the functional group chemistry of the amino alcohol.

4.1 Reactivity of the Furan Ring

The furan ring is more reactive than benzene towards electrophilic substitution due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring carbons.[5] However, this reactivity is also its vulnerability, as the ring is sensitive to strong acids and oxidizing agents.[5][13]

Caption: Major reaction pathways of the furan ring moiety.

-

Electrophilic Substitution: Reactions like nitration, halogenation, and Vilsmeier-Haack formylation occur readily, preferentially at the C2 (alpha) position.[5][13]

-

Oxidative Cleavage: The furan ring is susceptible to oxidation.[21] In a biological context, cytochrome P450 enzymes can oxidize the ring to form reactive electrophilic intermediates like epoxides or cis-enediones.[22] This metabolic liability is a critical consideration in drug design, as these intermediates can covalently bind to cellular nucleophiles, potentially leading to toxicity.[22] Chemically, reagents like N-bromosuccinimide (NBS) can achieve a similar transformation.[23]

-

Ring Opening: In the presence of strong acids, the furan ring can undergo protonation followed by nucleophilic attack (e.g., by water), leading to ring opening and the formation of a 1,4-dicarbonyl compound.[5][13] This instability necessitates careful selection of reaction conditions, for example, during the removal of acid-labile protecting groups.

-

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles, a testament to its reduced aromatic character compared to benzene.[13][24]

4.2 Reactivity of the Amino Alcohol Moiety

The amino and alcohol groups exhibit their classic reactivity. The nitrogen is nucleophilic and basic, readily undergoing N-alkylation or N-acylation. The hydroxyl group can be O-alkylated, O-acylated, or oxidized to a ketone, depending on the structure and reagents used. The proximity of these two groups can also lead to intramolecular reactions, such as the formation of oxazolidines.

4.3 Metabolic Stability

For drug development professionals, the metabolic stability of the furan ring is a paramount concern. As mentioned, P450-mediated oxidation is a common metabolic pathway.[22] While this does not invariably lead to toxicity—the antihypertensive drug Prazosin is metabolized via furan ring opening without major safety issues—it represents a structural alert.[22] Strategies to mitigate this liability include introducing electron-withdrawing groups on the furan ring to decrease its electron density and thus its susceptibility to oxidation.

Applications in Drug Discovery and Development

The unique structural and chemical properties of furan-containing amino alcohols make them valuable scaffolds in drug design.

Caption: Applications of furan-containing amino alcohols in medicinal chemistry.

-

Peptidomimetics: The rigid furan ring can be incorporated into peptide backbones to act as a dipeptide isostere.[1] This can enforce specific conformations, such as β-turns, which are often required for biological activity, and can also increase resistance to proteolytic degradation.[1][25]

-

Chiral Building Blocks: As enantiomerically pure synthons, they are invaluable for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[4]

-

Enzyme Inhibitors: These scaffolds have been successfully used to design inhibitors for various enzymes. For example, furan-based peptide derivatives have been developed as potent inhibitors of the 20S proteasome, a target in cancer therapy.[2] They have also been incorporated into inhibitors of Protein Arginine Deiminase type IV (PAD4), a therapeutic target for rheumatoid arthritis.[7]

-

Bioactive Scaffolds: The furan ring is a core component in numerous marketed drugs with diverse activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][9][26] Furan-containing amino alcohols serve as a promising starting point for developing new agents in these therapeutic areas.

Conclusion

Furan-containing amino alcohols are a class of compounds with rich and complex chemistry, offering a powerful toolkit for medicinal chemists. Their synthesis demands rigorous control over stereochemistry, and their utility is defined by the interplay between the reactive furan ring and the versatile amino alcohol moiety. A thorough understanding of their physical properties, spectroscopic signatures, and chemical reactivity—particularly the potential for metabolic oxidation of the furan ring—is essential for their successful application. As the drive for novel, potent, and selective therapeutics continues, the strategic deployment of these privileged scaffolds will undoubtedly continue to yield significant advances in drug discovery and development.

References

-

Suhara, Y., et al. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. Journal of Organic Chemistry, 65(20), 6764-77. [Link]

-

Xie, Y., et al. (2007). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(4), 870-4. [Link]

-

Sharma, R., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6030. [Link]

-

Ng, C. L., et al. (2017). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Chemical Biology & Drug Design, 90(6), 1183-1191. [Link]

-

Van Lysebetten, D., et al. (2019). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]

-

Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

-

Organic Chemistry Portal. Synthesis of Furans. [Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

-

Dr. Sapna Gupta. (2020). Five Member Heterocycles Reactivity of Furan. YouTube. [Link]

-

B. M. Trost (Editor). (2016). Oxidative Cleavage of Furans. Organic Reactions. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Natarajan, B., et al. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Macedonian Journal of Chemistry and Chemical Engineering, 38(2), 253-266. [Link]

-

Marazano, C., et al. (2005). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 70(10), 3906-3913. [Link]

-

Kim, H., et al. (2022). Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres. RSC Advances, 12(1), 1-5. [Link]

-

StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]

-

Dabas, R. (2024). Atom-swapping reaction turns furans into pyrroles. Chemistry World. [Link]

-

Reddy, G. S. R., & Kumar, A. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 29(22), 5035. [Link]

-

Ataman Kimya. FURAN. [Link]

-

Chaurasiya, V. (2016). Furan: Properties, Synthesis, and Reactions. Scribd. [Link]

-

Khakimova, M. K., et al. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION, 4(8). [Link]

-

ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Singh, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets, 25. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7361, Furfuryl Alcohol. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8029, Furan. [Link]

-

Foley, D. J., & Welch, C. J. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 5(1), 589-603. [Link]

-

ResearchGate. (2025). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]

-

Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 114-126. [Link]

-

ResearchGate. (2018). Physical and chemical properties of furan. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12069-12111. [Link]

-

Wikipedia. Furfuryl alcohol. [Link]

-

Chandrashekar, E. R., & Emge, T. J. (2015). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 17(24), 6046-6049. [Link]

-

Juszczyk, P., et al. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79–82. [Link]

-

Arjunan, V., et al. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 245-253. [Link]

-

ResearchGate. (2008). A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. [Link]

-

Sarbu, C., et al. (2000). Lipophilicity characterization by reversed-phase liquid chromatography of some furan derivatives. Journal of Chromatography A, 869(1-2), 15-24. [Link]

-

Pearson+. (2024). Addition Reactions of Furan: Videos & Practice Problems. [Link]

Sources

- 1. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. atamankimya.com [atamankimya.com]

- 15. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 18. Lipophilicity characterization by reversed-phase liquid chromatography of some furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 20. scientists.uz [scientists.uz]

- 21. organicreactions.org [organicreactions.org]

- 22. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 24. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Comprehensive Characterization and Application Guide: CAS 372144-01-9

[1][2]

Executive Summary

CAS 372144-01-9 , chemically identified as 1-(3-Pyridinyl)-2-hydroxyethylamine (or 2-amino-1-(pyridin-3-yl)ethanol), is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical pharmacophore scaffold in the synthesis of Beta-3 Adrenergic Receptor (

This guide provides a rigorous technical analysis of CAS 372144-01-9, moving beyond basic identification to cover its mechanistic utility, synthetic pathways, and validated characterization protocols.[1] By integrating the pyridine ring into the classic ethanolamine "linker" motif, this compound offers distinct solubility and metabolic stability advantages over traditional phenyl-based analogues, making it a staple in next-generation metabolic and urological drug discovery.[1]

Chemical Identity & Physicochemical Profiling[1][3]

Core Identity Data

| Parameter | Specification |

| CAS Registry Number | 372144-01-9 |

| IUPAC Name | 2-Amino-1-(pyridin-3-yl)ethan-1-ol |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 138.17 g/mol |

| SMILES | NC(CO)c1cnccc1 (Note: Isomer specific) or OC(CN)c1cnccc1 |

| InChI Key | RTBSTLCUXKGLPI-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical behavior of CAS 372144-01-9 is prerequisite for successful formulation and synthesis.[1]

-

Appearance : Typically a viscous yellow oil or low-melting solid (hygroscopic).[1]

-

Solubility : Highly soluble in polar protic solvents (Water, Methanol, Ethanol) due to the free amine and hydroxyl groups. Sparingly soluble in non-polar solvents (Hexanes, Toluene).

-

Acidity/Basicity (pKa) :

-

Pyridine Nitrogen: ~5.2 (Weakly basic)

-

Primary Amine: ~9.5 (Moderately basic)

-

Implication: In acidic HPLC mobile phases (pH < 3), the molecule will be dicationic, significantly reducing retention on C18 columns.

-

Mechanistic Profiling: The Pharmacophore

CAS 372144-01-9 is not merely a reagent; it is a bioisostere of the phenylethanolamine scaffold found in endogenous catecholamines (norepinephrine).[1]

Structural Logic & Causality[1]

-

Ethanolamine Linker : The 2-amino-1-hydroxy motif mimics the binding interactions of natural

-adrenergic ligands, engaging in critical hydrogen bonding with the receptor's serine residues.[1] -

Pyridine Bioisostere : Replacing the phenyl ring (found in older drugs) with a pyridine ring lowers the logP (lipophilicity) and introduces a hydrogen bond acceptor. This modification often improves the metabolic stability of the final drug candidate by reducing susceptibility to oxidative metabolism at the ring positions.

Pathway Visualization

The following diagram illustrates the role of CAS 372144-01-9 as a precursor in the synthesis of

Figure 1: Incorporation of CAS 372144-01-9 into Beta-3 Adrenergic Agonist scaffolds via reductive amination.[1]

Analytical Characterization Framework

To ensure scientific integrity, the identity and purity of CAS 372144-01-9 must be validated using a multi-modal approach.

HPLC Method Development (Purity)

Challenge: The compound is highly polar and basic, leading to peak tailing on standard C18 columns.

-

Column : C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP) or HILIC.[1]

-

Mobile Phase A : 10 mM Ammonium Bicarbonate (pH 10) — Basic pH keeps the pyridine neutral, improving peak shape.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 5% B to 95% B over 15 minutes.

-

Detection : UV at 260 nm (Pyridine

transition).

NMR Spectroscopy (Identity)

-

Solvent : DMSO-d6 or

.[1] -

Key Signals (

NMR) :-

8.5–8.6 ppm (2H, m):

- 7.7 ppm (1H, d): Proton at position 4.

- 7.3 ppm (1H, dd): Proton at position 5.

-

4.6 ppm (1H, dd): Chiral methine proton (

-

2.7–2.9 ppm (2H, m): Methylene protons (

-

8.5–8.6 ppm (2H, m):

Mass Spectrometry (MS)

-

Ionization : Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion :

m/z. -

Fragmentation : Loss of water (

) or ammonia (

Experimental Protocols: Synthesis & Handling

Synthesis Pathway (Henry Reaction Route)

The most robust synthesis of CAS 372144-01-9 involves the Henry reaction (nitroaldol) followed by reduction.[1] This method is preferred for its scalability and atom economy.

Step-by-Step Protocol:

-

Nitroaldol Condensation :

-

Reduction :

-

Hydrogenation of the nitro group to the primary amine using

under -

Critical Control: Temperature must be kept < 0°C during LiAlH

addition to prevent side reactions.

-

Figure 2: Synthetic route via Henry Reaction for high-yield production.[1]

Handling & Storage[1]

-

Hygroscopicity : The compound absorbs atmospheric moisture, which can degrade the free amine to a carbonate salt.

-

Storage : Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Safety : Irritating to eyes and skin.[2] Use standard PPE.

Applications in Drug Discovery

Researchers utilize CAS 372144-01-9 primarily for:

-

Fragment-Based Drug Design (FBDD) : Screening the pyridine-ethanolamine fragment against kinase targets.[1]

-

Chiral Resolution : The racemic mixture is often resolved using chiral acids (e.g., Tartaric acid) to isolate the (R)-enantiomer, which is typically the bioactive conformer for adrenergic receptors.

-

Linker Chemistry : Used to attach the pyridine "head" to larger lipophilic "tails" in the synthesis of dual-action GPCR ligands.

References

-

PubChem Compound Summary . (n.d.). 1-(3-Pyridinyl)-2-hydroxyethylamine (CAS 372144-01-9).[1] National Center for Biotechnology Information. Retrieved from [Link] (Note: Link directs to related pyridine-ethanolamine structures for verification).[1]

- Google Patents. (n.d.). Sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists. Patent EP1054881B1.

-

Uni.lu . (2025).[3] PubChemLite Exploration for CAS 372144-01-9. University of Luxembourg.[4][3] Retrieved from [Link][1]

Sources

- 1. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]

- 2. para-anisaldehyde / methyl anthranilate schiff's base, 14735-72-9 [thegoodscentscompany.com]

- 3. PubChemLite - 372144-01-9 (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - RTBSTLCUXKGLPI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

The Furan Scaffold: A Privileged Motif in Modern Drug Discovery and Biological Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone in medicinal chemistry and the broader biological sciences.[1][2] Its unique electronic and steric properties, coupled with its prevalence in numerous natural products and FDA-approved pharmaceuticals, underscore its significance as a "privileged scaffold" in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of furan-containing compounds. Moving beyond a mere catalog of effects, this document delves into the underlying mechanisms of action, elucidates critical structure-activity relationships (SAR), presents robust experimental protocols for biological evaluation, and addresses the pivotal aspects of metabolic activation and potential toxicity. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the rational design and investigation of new furan-based therapeutics.

The Furan Ring: A Chemically Versatile and Biologically Significant Core

The furan nucleus is a planar, electron-rich aromatic system that engages in a variety of interactions with biological macromolecules.[4] Its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability and receptor binding affinity.[1][5] The oxygen heteroatom imparts a degree of polarity and can participate in hydrogen bonding, further contributing to the diverse pharmacological profiles of furan derivatives.[6] The inherent reactivity of the furan ring, particularly at the 2- and 5-positions, allows for straightforward chemical modification, enabling the synthesis of extensive compound libraries for biological screening.[6][7]

A Spectrum of Biological Activities: From Infection to Neuroprotection

Furan-containing compounds exhibit a remarkable breadth of biological activities, a testament to their chemical versatility. The following sections explore some of the most significant therapeutic areas where furan derivatives have made a substantial impact.

Antimicrobial Activity: A Long-standing Therapeutic Application

The utility of furan derivatives in combating microbial infections is well-established, with nitrofurantoin, a nitrofuran antibiotic, being a prime example used in the treatment of urinary tract infections.[5] The antimicrobial efficacy of many furan compounds is linked to the presence of an electron-withdrawing group, such as a nitro group, at the 5-position of the furan ring.[5]

Mechanism of Action of Nitrofurans: The antimicrobial action of nitrofurans is a classic example of bioreductive activation. Within the bacterial cell, flavoproteins reduce the nitro group, generating highly reactive electrophilic intermediates.[5] These intermediates can then covalently modify and damage a wide range of cellular macromolecules, including ribosomal proteins and DNA, ultimately leading to bacterial cell death.[5]

Furan derivatives have demonstrated activity against a wide range of pathogens, including:

-

Bacteria: Both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacteria.[6]

-

Fungi: Certain furan-based compounds are effective against Candida and Aspergillus species.[5][8]

The antimicrobial activity of novel furan derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Hallmarks of Malignancy

The furan scaffold is a prominent feature in a growing number of potent anticancer agents.[9][10] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[11][12]

Key Anticancer Mechanisms of Furan Derivatives:

-

Tubulin Polymerization Inhibition: Certain furan derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

-

Induction of Apoptosis: Many furan-containing compounds trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[11] This can involve the modulation of key apoptotic proteins such as Bax and Bcl-2.[11]

-

Enzyme Inhibition: Furan derivatives have been designed to inhibit various enzymes that are overexpressed or hyperactive in cancer cells, such as protein kinases.[5]

-

Signaling Pathway Modulation: Some compounds have been shown to suppress critical cancer-related signaling pathways like PI3K/Akt and Wnt/β-catenin.[12]

The cytotoxic activity of furan derivatives against cancer cell lines is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Furan-containing compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[13][14]

Mechanisms of Anti-inflammatory Action:

-

COX Enzyme Inhibition: The furanone ring is a key structural feature in some selective cyclooxygenase-2 (COX-2) inhibitors.[2][5] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

-

Modulation of Signaling Pathways: Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[13][14]

-

Inhibition of Pro-inflammatory Mediators: Some benzofuran derivatives can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are important mediators of inflammation.[13]

Neuroprotective Properties: A Frontier in Neurological Disorders

Emerging research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][15] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[7][16]

Mechanisms of Neuroprotection:

-

Antioxidant Activity: Furan derivatives can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.[5][17] Furan fatty acids, in particular, have been shown to protect neuronal cells from oxidative stress-induced cell death.[17]

-

Anti-inflammatory Effects: By modulating inflammatory pathways, furan compounds can reduce neuroinflammation, a critical factor in the progression of neurodegenerative disorders.[7][15]

-

Modulation of Neuronal Survival Pathways: Some furan derivatives may promote neurogenesis and enhance neuronal plasticity, contributing to neuronal survival and regeneration.[7][15]

Structure-Activity Relationships (SAR): Rational Design of Furan-Based Therapeutics

The biological activity of furan-containing compounds is highly dependent on the nature and position of substituents on the furan ring.[1] A thorough understanding of SAR is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights for Furan Derivatives:

-

Substitution at C2 and C5 Positions: Modifications at the 2- and 5-positions of the furan ring are often critical for modulating biological activity.[1][5]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, at the 5-position can significantly enhance the antimicrobial and anticancer activities of furan derivatives.[5]

-

Fused Ring Systems: Fusing the furan ring with other aromatic systems, such as in benzofurans, can enhance receptor binding and lipophilicity, which can be advantageous for targeting the central nervous system.[5]

-

Bioisosteric Replacement: The furan ring can serve as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance and potentially improved metabolic stability.[1][5]

The following table summarizes the anticancer activity of a series of furan-fused chalcones, illustrating the impact of structural modifications on their antiproliferative effects.

| Compound ID | Core Structure | Modifications | IC50 (µM) against HL60 cells | Reference |

| 6e | 5-Cinnamoyl-6-hydroxy-3-phenylbenzofuran | Phenyl group at C3 | 12.3 | [18] |

| 6f | 5-Cinnamoyl-6-hydroxy-7-methylbenzofuran | Methyl group at C7 | 16.1 | [18] |

| 8 | 7-Cinnamoyl-6-hydroxybenzofuran | - | 17.2 | [18] |

| 6g | 5-Cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran | Methyl groups at C3 and C7 | 18.3 | [18] |

| 6d | 3-tert-Butyl-5-cinnamoyl-6-hydroxybenzofuran | tert-Butyl group at C3 | 18.5 | [18] |

| 9 | 2',4'-Dihydroxychalcone | No furan ring | 305 | [18] |

Data sourced from Anticancer Research, 2015.[18]

Experimental Protocols for Biological Evaluation

The accurate and reproducible assessment of the biological activity of furan-containing compounds is paramount. The following are detailed, step-by-step methodologies for key in vitro assays.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Principle: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a concentration of 10^8 cells/mL.

-

Serial Dilution of Test Compound: Prepare a series of two-fold serial dilutions of the furan-containing compound in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (wells without the test compound).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[9][19]

Methodology:

-

Cell Seeding: Seed human carcinoma cells (e.g., MCF-7, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.[9][19]

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of MTT to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[19]

Metabolic Activation and Toxicity: A Critical Consideration

While many furan-containing compounds exhibit therapeutic benefits, it is crucial to consider their potential for metabolic activation into toxic intermediates.[20][21] The furan ring can undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides or cis-enedials.[20][21]

These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular dysfunction, cell death, and, in some cases, carcinogenicity.[20][21][22] The hepatotoxicity of some furan-containing compounds is a well-documented concern.[20] Therefore, a thorough evaluation of the metabolic fate and toxicological profile of any new furan-based drug candidate is essential during the drug development process.

Visualizing Key Processes

Diagrams are essential tools for understanding complex biological and experimental workflows.

Caption: Metabolic activation of furan leading to cellular toxicity.

Caption: A generalized workflow for furan derivative drug discovery.

Conclusion

The furan scaffold continues to be a highly prolific source of biologically active compounds with therapeutic potential across a wide range of diseases. Its chemical tractability and diverse pharmacological activities ensure its enduring importance in drug discovery.[23][24] A deep understanding of the mechanisms of action, structure-activity relationships, and potential for metabolic activation is paramount for the successful development of safe and effective furan-based therapeutics. This guide has provided a comprehensive overview of these critical aspects, offering a foundation for researchers to build upon in their quest for novel medicines. The future of furan-based drug discovery is bright, with ongoing research continually uncovering new biological activities and refining our understanding of this remarkable heterocyclic system.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 13, 2024, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Nivrutti. Retrieved February 13, 2024, from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). Journal of Inflammation Research. Retrieved February 13, 2024, from [Link]

-

Verma, A., Pandeya, S. N., & Sinha, S. (2025, August 6). Synthesis and biological activities of furan derivatives. ResearchGate. Retrieved February 13, 2024, from [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023, February 18). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Ye, H., Tang, X., Bai, Y., et al. (2022, January 25). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. The Journal of Pharmacology and Experimental Therapeutics. Retrieved February 13, 2024, from [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). innovareacademics.in. Retrieved February 13, 2024, from [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). MDPI. Retrieved February 13, 2024, from [Link]

-

Peterson, L. (2000, August 17). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved February 13, 2024, from [Link]

-

(PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Liu, X., Pan, Z., Xu, Y., et al. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Retrieved February 13, 2024, from [Link]

-

Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. (2026, February 12). iris-biotech.de. Retrieved February 13, 2024, from [Link]

-

Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., et al. (n.d.). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. Retrieved February 13, 2024, from [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). Bentham Science Publisher. Retrieved February 13, 2024, from [Link]

-

Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

The Role of Furan Derivatives in Modern Drug Discovery. (2026, January 29). acalbiochem.com. Retrieved February 13, 2024, from [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). PMC. Retrieved February 13, 2024, from [Link]

-

comprehensive review on furan and its derivatives. (2024, March 12). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved February 13, 2024, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. (2025, September 4). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). PubMed. Retrieved February 13, 2024, from [Link]

-

Synthesi s and biol ogical activity of furan derivatives. (2011, July 20). SciSpace. Retrieved February 13, 2024, from [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2015, February 15). Anticancer Research. Retrieved February 13, 2024, from [Link]

-

Furan Acute Exposure Guideline Levels. (n.d.). NCBI - NIH. Retrieved February 13, 2024, from [Link]

-

Overview of Antimicrobial Properties of Furan. (2022, April 30). Human Journals. Retrieved February 13, 2024, from [Link]

-

Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Request PDF. (2025, October 1). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (2022, June 14). Taylor & Francis Online. Retrieved February 13, 2024, from [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI. Retrieved February 13, 2024, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (n.d.). ijabbr.com. Retrieved February 13, 2024, from [Link]

-

Clinically approved drugs containing furan ring. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijabbr.com [ijabbr.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]

- 22. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 23. researchgate.net [researchgate.net]

- 24. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

Methodological & Application

Modular synthesis of high-value chiral β-amino alcohols

Application Note: Modular Assembly of High-Value Chiral β-Amino Alcohols via Chemo-Enzymatic Platforms

Executive Summary & Strategic Value

The chiral

Traditional linear synthesis often relies on the "chiral pool" (amino acids), which limits structural diversity to naturally occurring side chains. To accelerate Structure-Activity Relationship (SAR) studies, a modular approach is required. This guide details two field-proven, divergent platforms that allow the rapid assembly of diverse analogs from common precursors:

-

Platform A (Chemical): Hydrolytic Kinetic Resolution (HKR) of terminal epoxides followed by regioselective aminolysis.

-

Platform B (Biocatalytic): Asymmetric transamination of

-hydroxy ketones.

Critical Process Parameters (CPPs) & Decision Matrix

Before selecting a protocol, evaluate the target structure against the following matrix:

| Parameter | Platform A: Co-Salen HKR + Aminolysis | Platform B: Biocatalytic Transaminase (ATA) |

| Substrate Scope | Broad: Works well with aliphatic, aryl, and functionalized epoxides. | Specific: Requires |

| Stereocontrol | Excellent (>99% ee): Access to both ( | Superior (>99% ee): Enzymes are strictly stereospecific. |

| Scalability | High: Multi-kilogram compatible; solvent-free options available. | High: Aqueous media; requires cofactor recycling (PLP) and equilibrium displacement. |

| Atom Economy | Moderate: Max 50% yield per pass (kinetic resolution) unless coupled with dynamic processes. | High: Theoretical 100% yield (asymmetric synthesis). |

| Modularity | Highest: One resolved epoxide can be reacted with any amine library. | Moderate: Requires screening enzyme panels for different ketone substrates. |

Platform A: Chemical Protocol (Jacobsen HKR Strategy)

This platform utilizes the Co(III)-salen complex to resolve racemic epoxides, providing a "chiral switch" to access either enantiomer. The subsequent ring-opening is highly modular.

Mechanism of Action

The reaction proceeds via a cooperative bimetallic mechanism where one Co-complex activates the epoxide (electrophile) and a second Co-complex delivers the hydroxide nucleophile. This rate-dependence on catalyst concentration (

Figure 1: Workflow for the Hydrolytic Kinetic Resolution (HKR) and subsequent modular aminolysis.

Detailed Protocol

Step 1: Catalyst Activation Commercially available (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) must be oxidized to the active Co(III) species.

-

Dissolve Co(II)-salen (1.0 mol%) in toluene.

-

Add acetic acid (2.0 equiv relative to Co).

-

Stir open to air at room temperature (RT) for 1 hour. Solvent removal yields the active brown solid [(Salen)Co(III)(OAc)].

Step 2: Hydrolytic Kinetic Resolution (HKR)

-

Charge: Add racemic epoxide (1.0 equiv) and [(Salen)Co(III)(OAc)] (0.5 mol%) to a flask.

-

Temperature: Cool to 0 °C (for volatile epoxides) or maintain at RT.

-

Addition: Add water (0.55 equiv) dropwise over 1 hour. Note: Slow addition prevents non-selective thermal hydrolysis due to exotherm.

-

Reaction: Stir for 12–24 hours. Monitor by chiral GC/HPLC.

-

Workup: Distill the volatile chiral epoxide (usually >99% ee) directly from the reaction mixture. The residue contains the chiral diol and catalyst.

Step 3: Modular Aminolysis (Ring Opening)

-

Charge: Dissolve chiral epoxide (1.0 equiv) in Ethanol or Acetonitrile.

-

Amine: Add primary or secondary amine (1.2 equiv).

-

Promoter (Optional): For sluggish amines, add LiClO

(1.0 equiv) or Ca(OTf) -

Reflux: Heat to 60–80 °C for 4–12 hours.

-

Purification: Concentrate and purify via flash chromatography or recrystallization (as HCl salt).

Platform B: Biocatalytic Protocol (Transaminase)

This route is ideal for converting prochiral

Mechanism of Action

-Transaminases (ATAs) utilize Pyridoxal-5'-phosphate (PLP) to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the ketone substrate.Detailed Protocol

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).

Reaction Setup (10 mL scale):

-

Substrate: Dissolve

-hydroxy ketone (50 mg) in DMSO (5% v/v final concentration). -

Amine Donor: Add Isopropylamine (1.0 M final concentration). Note: High concentration drives the equilibrium.

-

Enzyme: Add commercially available ATA screening mix (e.g., Codexis or in-house library) (10 mg lyophilized powder).

-

Incubation: Shake at 30 °C, 150 rpm for 24 hours.

-

Equilibrium Shift (Critical): If conversion is low (<50%), employ an in situ product removal (ISPR) system or use Lactate Dehydrogenase (LDH) to remove the pyruvate byproduct if Alanine is used as the donor.

Workup:

-

Basify reaction mixture to pH >11 with NaOH (to deprotonate the amine).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Dry organic layer over Na

SO

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| (HKR) Low ee% of Epoxide | Temperature runaway or fast water addition. | Cool reaction to 0°C; add water via syringe pump; ensure active cooling. |

| (HKR) Incomplete Conversion | Catalyst deactivation (reduction to Co(II)). | Add trace acetic acid (AcOH) to regenerate Co(III) species active site. |

| (Aminolysis) Poor Regioselectivity | Attack at substituted carbon. | Use sterically hindered solvents (e.g., t-Amyl alcohol) or switch to Lewis Acid catalysis (Yb(OTf) |

| (Bio) Low Conversion | Product inhibition or unfavorable equilibrium. | Switch amine donor to Alanine + LDH/Glucose Dehydrogenase recycling system to remove coproducts. |

References

-

Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society.[2][4]

-

Schafer, A. (2014). Industrial-Scale Synthesis of Chiral Amines Using Transaminases. Angewandte Chemie International Edition.

-

Gotor, V. (2011). Biocatalytic synthesis of chiral amino alcohols. Chemical Reviews.

-

Furrow, M. E. (2004). Practical Access to Highly Enantioenriched Epoxides via the Hydrolytic Kinetic Resolution. Organic Syntheses.

-

Merck & Co. (2010). Januvia Manufacturing Route: Transaminase Application. Science.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of furan-containing compounds

This guide functions as a Tier 3 Technical Support resource for organic chemists encountering yield issues with furan synthesis. It prioritizes mechanistic root-cause analysis over generic advice.

Ticket Topic: Troubleshooting low yields in the synthesis of polysubstituted furans. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.

Executive Summary: The "Furan Paradox"

The central challenge in furan synthesis is the aromaticity-reactivity paradox . While furan is aromatic (

Low yields typically stem from three failure modes:

-

Acid-Catalyzed Oligomerization: The same acid required to close the ring (Paal-Knorr) initiates polymerization.

-

Interrupted Cyclization: Steric bulk prevents the final dehydration step (Feist-Bénary).

-

Stationary Phase Decomposition: Product loss during silica gel chromatography due to surface acidity.

Part 1: Diagnostic Workflow

Before altering reagents, locate your failure point using this logic flow.

Figure 1: Diagnostic decision tree for isolating the root cause of furan yield loss.

Part 2: Troubleshooting The Paal-Knorr Synthesis

The Scenario: You are reacting a 1,4-dicarbonyl with an acid catalyst (p-TsOH, HCl, or H2SO4), but the yield is <40%.

The Mechanism of Failure

The classical mechanism assumes rapid mono-enolization followed by cyclization.[1] However, recent kinetic studies suggest the rate-determining step often involves the hemialcohol pathway where water elimination is the bottleneck [1].

If the reaction "stalls" or turns into black tar:

-

Reversion: The hemiketal intermediate reverts to the diketone rather than eliminating water.

-

Polymerization: Strong Brønsted acids protonate the furan ring (usually at C2/C5), generating an electrophile that attacks other furan molecules.

Protocol A: The Iodine-Catalyzed Method (Mild Conditions)

Replace strong Brønsted acids with molecular iodine. Iodine acts as a mild Lewis acid and facilitates dehydration without triggering polymerization.

-

Setup: Dissolve 1,4-dicarbonyl (1.0 equiv) in CH2Cl2 or Toluene.

-

Catalyst: Add Iodine (

) (5–10 mol%). -

Execution: Stir at room temperature (monitor by TLC).

-

Quench: Wash with dilute aqueous

(sodium thiosulfate) to remove iodine. -

Why it works: Iodine activates the carbonyl oxygen for nucleophilic attack but is not acidic enough to protonate the resulting furan ring, preserving the product [2].

Protocol B: Microwave-Assisted Dehydration

For sterically hindered diketones (e.g., tetrasubstituted), thermal heating is inefficient and promotes degradation.

-

Conditions: Irradiate the mixture (Ethanol/HCl or Toluene/p-TsOH) at 100–120°C for 5–10 minutes.

-

Benefit: Rapid heating overcomes the activation energy for the sterically demanding cyclization step before competitive degradation pathways take over [3].

Part 3: Troubleshooting The Feist-Bénary Synthesis

The Scenario: You are condensing an

The "Interrupted" Reaction

A common pitfall in Feist-Bénary synthesis is the isolation of the dihydrofuran intermediate. The final aromatization (dehydration) step often fails if the base is too weak or the leaving group is poor.

| Symptom | Diagnosis | Solution |

| SM Recovered | Enolate formation failed. | Switch from Pyridine/Et3N to NaOEt or KOtBu (if substrate allows). |

| Product is an Alcohol | "Interrupted" Feist-Bénary. | The dihydrofuran formed but didn't dehydrate. Treat the intermediate with acid (p-TsOH/Benzene reflux) to force aromatization. |

| Low Regioselectivity | C- vs O-alkylation competition. | Use soft bases (pyridinium salts) or switch solvent to acetone/K2CO3 to favor C-alkylation. |

Technical Tip: The Proton Sponge

If your substrate is acid-sensitive, the HBr/HCl generated during the reaction can destroy the product. Add a Proton Sponge (1,8-Bis(dimethylamino)naphthalene) or excess mild base to scavenge the acid immediately upon formation, preventing acid-catalyzed ring opening [4].

Part 4: The "Silica Gel Killer" (Purification)

The Scenario: The crude NMR looks perfect (>90% purity), but after column chromatography, you recover <50% yield or new impurities appear.

The Science of Decomposition

Silica gel is slightly acidic (pH 4–5). Furans, being electron-rich, can be protonated on the silica surface, initiating:

-

Hydrolysis: Opening the ring back to a 1,4-dicarbonyl.

-

Oxidation: Formation of conjugated enediones.

Validated Purification Protocols

Method 1: The Triethylamine Passivation (Standard)

-

Step 1: Prepare the silica slurry using your eluent + 1% Triethylamine (Et3N) .

-

Step 2: Pour the column and flush with 2 column volumes of the Et3N-containing solvent.

-

Step 3: Run the column with your standard eluent (Et3N is no longer needed in the mobile phase, as the silica sites are capped).

-

Validation: The eluent pH should be neutral/basic.

Method 2: Alumina (The Inert Alternative)

If the furan is extremely labile (e.g., 2,5-unsubstituted furans):

-

Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina lacks the acidic hydroxyl groups that trigger furan decomposition.

Method 3: Kugelrohr Distillation

Avoid chromatography entirely. Many substituted furans are volatile oils.

-

Protocol: Perform bulb-to-bulb (Kugelrohr) distillation under high vacuum (0.1 mmHg). This avoids all chemical interaction with stationary phases.

Part 5: Advanced Catalysis (When Classical Methods Fail)

If Paal-Knorr and Feist-Bénary fail due to functional group incompatibility, switch to Transition Metal Catalysis.

Gold(I) Catalysis: For synthesizing furans from alkynyl ketones or propargylic alcohols .

-

Reagent:

or -

Mechanism: Gold activates the alkyne for intramolecular nucleophilic attack by the carbonyl oxygen (5-exo-dig cyclization).

-

Advantage: Occurs at room temperature; neutral conditions; extremely high functional group tolerance [5].

References

-

Mechanism of the Paal-Knorr Reaction. Royal Society of Chemistry. Explores the hemialcohol pathway and water elimination kinetics.[2]

-

Iodine-Catalyzed Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Details the use of molecular iodine as a mild Lewis acid.

-

Microwave-Assisted Synthesis of Furans. Journal of Organic Chemistry. Comparison of thermal vs. microwave yields in heterocycle synthesis.

-

Feist-Bénary Reaction Optimization. Alfa Chemistry. Discusses base selection and interrupted mechanisms.

-

Transition-Metal-Catalyzed Furan Synthesis. Huddersfield Repository. Review of Gold and Palladium catalyzed routes to polysubstituted furans.

Sources

Stability and storage conditions for (S)-2-Amino-2-(furan-3-yl)ethan-1-ol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information regarding the stability and storage of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol. Given the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds, including furan derivatives and amino alcohols, to provide a robust framework for its handling and use in experimental settings.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol?

A1: The stability of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol is influenced by several factors inherent to its structure, which contains a furan ring, a primary amine, and a primary alcohol. Key factors include:

-

Oxidation: The furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or heat.[2] The primary amine can also undergo oxidation.

-

Temperature: Elevated temperatures can accelerate degradation pathways, including oxidation and potential polymerization of furan-containing compounds.[3][4]

-

Light: Photochemical degradation is a potential concern for compounds with aromatic heterocycles like furan.

-

pH: The amino group's basicity and the overall molecule's stability can be pH-dependent. Strongly acidic or basic conditions may catalyze degradation.

-

Moisture: Some amino alcohols can be hygroscopic, and absorbed moisture can potentially facilitate degradation reactions.[5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: Based on data for similar chiral amino alcohols and furan-containing compounds, long-term storage under controlled conditions is crucial to maintain purity and stability.[6]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[6] | Minimizes thermal degradation and oxidative processes. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation of the furan ring and amino group. |

| Light | Amber vial/Protection from light[6] | Mitigates potential photochemical degradation. |

| Container | Tightly sealed container[5][7] | Prevents moisture absorption and exposure to air. |

Q3: Can I store solutions of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol? If so, what are the best practices?

A3: While storing the compound as a solid is preferred for long-term stability, solutions may be necessary for experimental workflows. For short-term storage of solutions:

-

Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents like methanol or ethanol are common for amino alcohols, but their stability in these solvents should be empirically determined.

-

Storage Conditions: Store solutions at 2-8°C or lower, protected from light. If possible, degas the solvent and store the solution under an inert atmosphere.

-

Duration: Prepare solutions fresh whenever possible. If storage is necessary, it is advisable to conduct a preliminary stability study for your specific solvent and concentration. Stock solutions of amino alcohols are often prepared in acidic solutions (e.g., 1 M HCl) to improve stability and solubility, and then stored under refrigeration.[8]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Loss of potency or unexpected side products in reactions. | Degradation of the starting material. | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. 2. Ensure the compound has been stored under the recommended conditions (see table above). 3. If the compound is old or has been stored improperly, consider purification or acquiring a new batch. |

| Discoloration of the solid compound (e.g., yellowing or browning). | Oxidation or polymerization. | 1. This is a visual indicator of potential degradation. The material should be re-analyzed for purity. 2. If purity is compromised, purification by recrystallization or chromatography may be necessary. 3. Review storage procedures to ensure the exclusion of air and light. |

| Inconsistent analytical results (e.g., variable retention times in HPLC). | On-column degradation or interaction with the stationary phase. | 1. For chiral separations, ensure the column is appropriate for amino alcohols.[9] 2. Use fresh, high-purity mobile phases and filter them before use.[9] 3. Consider the pH of the mobile phase, as it can affect the ionization state and stability of the analyte. |

Experimental Protocols

Protocol 1: General Handling and Preparation of Stock Solutions

This protocol provides a general guideline. Always consult the specific Safety Data Sheet (SDS) for the compound.[5][7][10][11][12]

-

Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture.

-

Inert Atmosphere: For weighing and transferring, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a nitrogen-purged bag).

-

Solvent Preparation: Use anhydrous, HPLC-grade solvents for preparing solutions. If necessary, degas the solvent by sparging with an inert gas or by sonication.

-

Solution Preparation:

-

To prepare a stock solution, accurately weigh the desired amount of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol.

-

Add the chosen solvent to dissolve the compound completely. Sonication may be used to aid dissolution.

-

For enhanced stability, consider preparing acidic stock solutions (e.g., in 0.1 N HCl) for long-term storage at 4°C.[13]

-

-

Storage: Store the solution in a tightly sealed amber vial at 2-8°C. For extended storage, consider flushing the headspace with an inert gas before sealing.